Product packaging for [1-(Furan-2-yl)pentyl](octyl)amine(Cat. No.:CAS No. 165277-44-1)

[1-(Furan-2-yl)pentyl](octyl)amine

Cat. No.: B2877728
CAS No.: 165277-44-1
M. Wt: 265.441
InChI Key: FSZNVQDWSXJMAG-UHFFFAOYSA-N
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Description

[1-(Furan-2-yl)pentyl](octyl)amine is a useful research compound. Its molecular formula is C17H31NO and its molecular weight is 265.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H31NO B2877728 [1-(Furan-2-yl)pentyl](octyl)amine CAS No. 165277-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(furan-2-yl)pentyl]octan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO/c1-3-5-7-8-9-10-14-18-16(12-6-4-2)17-13-11-15-19-17/h11,13,15-16,18H,3-10,12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZNVQDWSXJMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(CCCC)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Furan 2 Yl Pentylamine

Retrosynthetic Analysis of 1-(Furan-2-yl)pentylamine

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For 1-(Furan-2-yl)pentylamine, the primary disconnection is at the carbon-nitrogen bond of the tertiary amine, suggesting a reductive amination pathway.

Figure 1: Retrosynthetic Disconnection of 1-(Furan-2-yl)pentylamine

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This analysis reveals two key fragments: a furan-2-yl precursor and an octylamine (B49996) precursor. The furan-2-yl pentyl ketone can be envisioned as arising from the Friedel-Crafts acylation of furan (B31954) with pentanoyl chloride. Octylamine is a readily available primary amine.

Synthetic Strategies for the Furan-2-yl Moiety

The furan ring is a common heterocyclic motif found in many natural products and pharmaceuticals. scispace.com Various synthetic methods have been developed for its construction. organic-chemistry.orghud.ac.uk

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering advantages in terms of atom economy and step efficiency. scispace.comnih.gov A modular approach to furan synthesis involves the reaction of aldehydes, acid chlorides, and alkynes. rsc.org This strategy allows for the independent variation of all four substituents on the furan ring. rsc.org For the synthesis of a 2-substituted furan, such as the one in our target molecule, a suitable combination of starting materials could be employed.

Reactant TypeExample
AldehydeFormaldehyde
Acid ChlorideAcetyl chloride
Alkyne1-Heptyne
Interactive Data Table 1: Example Reactants for Furan Synthesis via MCR

Another MCR approach involves the indium-catalyzed reaction of alkynyl enones, aldehydes, and secondary amines to produce highly substituted cyclopenta[c]furans. nih.gov While this yields a fused ring system, the underlying principles of combining multiple components to build the furan core are relevant.

Transition metal catalysis is a powerful tool for furan synthesis. hud.ac.uk Gold-catalyzed cyclization of 2-(1-alkynyl)-2-alken-1-ones is a well-established method. nih.gov Palladium and copper catalysts are also widely used. For instance, 2,5-disubstituted furans can be prepared from enyne acetates in the presence of a palladium catalyst and a Lewis acid. organic-chemistry.org A copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes also provides a route to multisubstituted furans. organic-chemistry.org

CatalystReactantsProduct Type
Gold (Au)2-(1-alkynyl)-2-alken-1-onesSubstituted furans
Palladium (Pd) / Lewis AcidEnyne acetates2,5-Disubstituted furans
Copper (Cu)Alkyl ketones, β-nitrostyrenesMultisubstituted furans
Interactive Data Table 2: Catalytic Methods for Furan Synthesis

Synthetic Approaches for the Dialkylamine Moieties

The formation of the tertiary amine in the target molecule can be efficiently achieved through reductive amination.

Reductive amination is a versatile method for preparing amines from carbonyl compounds and amines. masterorganicchemistry.com This reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ. masterorganicchemistry.comorganic-chemistry.org

For the synthesis of 1-(Furan-2-yl)pentylamine, the key step would be the reductive amination of 1-(furan-2-yl)pentan-5-one with octylamine.

Reaction Scheme:

Generated code

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices. masterorganicchemistry.com Dibutyltin dichloride has been shown to catalyze the direct reductive amination of aldehydes and ketones with phenylsilane (B129415) as the reductant, a method suitable for dialkylamines. organic-chemistry.org This approach offers mild reaction conditions and high functional group tolerance. organic-chemistry.org Nickel nanoparticles have also been used as catalysts for reductive amination via transfer hydrogenation. organic-chemistry.org

Reducing SystemSubstratesKey Features
NaBH₃CNAldehydes/Ketones, AminesSelectively reduces imines in the presence of carbonyls.
Dibutyltin dichloride / PhenylsilaneAldehydes/Ketones, DialkylaminesMild conditions, good for secondary and tertiary amines. organic-chemistry.org
Nickel Nanoparticles / IsopropanolAldehydes, AminesTransfer hydrogenation conditions.
Interactive Data Table 3: Reductive Amination Methods

A bimetallic Co/Sc catalyst has been developed for the synthesis of primary, secondary, and tertiary alkyl amines from alcohols or carbonyl compounds and ammonia (B1221849) or amines, combining borrowing hydrogen and reductive amination concepts. uni-bayreuth.deresearchgate.net

Transition Metal-Catalyzed Amine Synthesis

Transition metal catalysis offers powerful and selective methods for amine synthesis, often under milder conditions than traditional methods. beilstein-journals.orgmdpi.comdtic.mil A prominent strategy for preparing alkylfurylamines is the reductive amination of furan-based aldehydes and ketones, which are readily available from biomass. mdpi.comdtu.dkacs.org This cascade reaction involves the condensation of a carbonyl compound with an amine to form an imine, which is then hydrogenated in situ to the target amine. dtu.dk

For the synthesis of 1-(Furan-2-yl)pentylamine, the most direct approach would be the reductive amination of 1-(furan-2-yl)pentan-1-one with octylamine, using hydrogen gas as the reductant.

Various transition metals have proven effective for catalyzing the reductive amination of furan derivatives:

Palladium (Pd): Supported palladium nanoparticles, particularly on carbon (Pd/C), exhibit high activity and selectivity for producing secondary amines from furanic aldehydes like 5-hydroxymethylfurfural (B1680220) (HMF). csic.es

Ruthenium (Ru): Ruthenium catalysts supported on materials like Nb(_2)O(_5) have shown high efficacy in the reductive amination of furfural (B47365), achieving yields up to 89% for furfurylamine. dtu.dk

Nickel (Ni): Non-noble metal catalysts are gaining attention for sustainability. Ni/SBA-15 has been used for the reductive amination of HMF, showing higher yields than noble metal catalysts like Ru/C and Pd/C. mdpi.com

Platinum (Pt) and Rhodium (Rh): These noble metals are also active catalysts. For instance, a Pt-MoOx/TiO(_2) catalyst achieved a 99% yield of N-octyl-5-methyl-2-pyrrolidone from the reductive amination of levulinic acid with n-octylamine. mdpi.com Rh/Al(_2)O(_3) has also been shown to be effective for the reductive amination of furfural. dtu.dk

CatalystSubstrateAmineConditionsYieldReference
Pt-MoOx/TiO2Levulinic Acidn-octylamine100 °C, 0.3 MPa H299% mdpi.com
Pd/ZrO2Levulinic Acidn-octylamine90 °C, 0.3 MPa H2>98% mdpi.com
Ru/Nb2O5FurfuralAmmonia90 °C, 4 MPa H289% dtu.dk
Ni/SBA-15HMFAmmonia100 °C, 1.5 MPa H2~90% mdpi.com
1%Pd/CHMFOctylamine3 bar H2100% Conversion csic.es

These catalytic systems highlight a versatile toolbox for the synthesis of furan-containing amines, providing a direct and efficient pathway from biomass-derived carbonyls. dtu.dkcsic.es

Novel Amine Functionalization Methods

Recent research has focused on developing novel methods for functionalizing materials and molecules with amine groups, driven by applications in catalysis, materials science, and pharmaceuticals. unirioja.es These methods often prioritize stability, efficiency, and sustainability.

One of the most successful strategies is the covalent grafting of amines onto surfaces. mdpi.com This technique creates a stable linkage and can be used to modify the properties of inorganic adsorbents or polymer supports. mdpi.commdpi.com For instance, amine functionalization via chemical grafting can enhance the adsorption capacity of materials for various pollutants. mdpi.com

In the realm of polymer chemistry, a novel method involves the creation of self-pored amine-functionalized polystyrene. nih.gov This is achieved by copolymerizing N-vinylformamide with styrene, followed by hydrolysis. nih.gov This process avoids the use of carcinogenic chloromethyl ether and produces a material with a high specific surface area and an all-carbon backbone, making it a promising precursor for alkaline-stable anion exchange resins. nih.gov

Diversity-oriented synthesis (DOS) represents another novel approach, which focuses on rapidly generating libraries of structurally diverse molecules from a common starting point. wikipedia.org A DOS strategy could, in principle, start with a core structure like 1-(furan-2-yl)pentylamine and react it with a variety of reagents to produce a wide range of functionalized derivatives for screening in biological or material applications. wikipedia.org

These advanced methods, while not all directly applied to the synthesis of discrete molecules like 1-(Furan-2-yl)pentylamine, showcase the cutting edge of amine chemistry, emphasizing the creation of functional materials and molecular diversity through innovative and often greener chemical processes. mdpi.comnih.gov

Convergent and Divergent Synthetic Pathways to Alkylfurylamines

Independent synthesis of a 1-(furan-2-yl)pentyl precursor (e.g., 1-(furan-2-yl)pentylamine or a corresponding halide).

Independent synthesis of an octyl precursor (e.g., octyl bromide or octylamine).

Coupling these two fragments in a final step, for example, via nucleophilic substitution or reductive amination.

A divergent synthesis , conversely, starts from a common intermediate that is elaborated into a library of structurally related compounds. wikipedia.orgresearchgate.net This method is exceptionally useful in medicinal chemistry and materials science for generating and screening numerous analogs. For alkylfurylamines, a divergent approach could begin with a versatile furan-based precursor, such as furfural or 1-(furan-2-yl)pentan-1-one. This precursor could then be reacted with a diverse set of amines through reductive amination to produce a wide array of different N-substituted alkylfurylamines.

Recent advances have even enabled photocatalytic strategies that allow for both convergent and divergent access to complex heterocyclic structures from simple precursors, highlighting the sophistication of modern synthetic planning. rsc.org

Exploration of Sustainable Synthetic Methodologies for 1-(Furan-2-yl)pentylamine

The principles of green chemistry are increasingly guiding the development of new synthetic routes, with a focus on using renewable resources, minimizing waste, and employing environmentally benign processes. core.ac.uknottingham.ac.uk The synthesis of furan-containing compounds is particularly amenable to sustainable approaches because the furan ring is readily derived from lignocellulosic biomass, a renewable feedstock. mdpi.comresearchgate.netmdpi.com

Key aspects of sustainable synthesis for furan-based amines include:

Renewable Feedstocks: Utilizing biomass-derived platform molecules like furfural and 5-hydroxymethylfurfural (HMF) as starting materials avoids reliance on petrochemicals. mdpi.comdtu.dk

Catalysis: Developing highly efficient and reusable catalysts is crucial. This includes exploring non-noble metal catalysts (e.g., based on nickel or cobalt) as alternatives to more expensive and less abundant precious metals (e.g., palladium, platinum). mdpi.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. dtu.dk

Atom Economy: One-pot reactions, such as direct reductive amination, are highly desirable as they combine multiple transformations into a single step. dtu.dk This strategy circumvents the need for isolating and purifying intermediates, which saves time and resources and reduces waste generation. dtu.dk

Benign Solvents: The use of environmentally friendly solvents, such as water or bio-derived solvents, is a key goal. Some catalytic systems for reductive amination have been shown to work effectively in water. researchgate.net

The "hydrogen borrowing" or "catalytic amination of alcohols" strategy is another sustainable pathway, where an alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the in-situ generated metal-hydride species. rug.nl This method allows for the direct N-alkylation of amines with alcohols, producing only water as a byproduct.

Utilization of Microflow Reactors for Reaction Optimization in Amine Synthesis

Microflow reactor technology offers significant advantages over traditional batch processing for chemical synthesis, particularly for reaction optimization and the safe handling of hazardous reagents. researchgate.netineosopen.org These systems utilize channels with sub-millimeter dimensions, which provides exceptional control over reaction parameters. researchgate.net

Key benefits of using microflow reactors in amine synthesis include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat exchange, enabling precise temperature control and safe execution of highly exothermic reactions. ineosopen.orgfernandocolmenares.co

Precise Control of Residence Time: The reaction time is determined by the reactor volume and the flow rate, allowing for precise control on the scale of seconds to minutes. researchgate.netrsc.org

Rapid Optimization: Microreactor systems are ideal for rapidly screening and optimizing reaction conditions (e.g., temperature, pressure, reagent ratios, catalyst loading). ineosopen.org Automated systems can perform numerous experiments in a short period, consuming minimal amounts of reagents. ineosopen.org

Improved Safety: The small internal volume of microreactors significantly reduces the risks associated with handling toxic or explosive substances, such as azides. tue.nl

Scalability: Scaling up production is often achieved by "numbering-up"—running multiple microreactors in parallel—which ensures high reproducibility from lab scale to production scale. researchgate.netineosopen.org

Studies have demonstrated the successful application of microflow reactors for various synthetic transformations, including the synthesis of azides and the investigation of ring-closure reactions to form heterocyclic amines. tue.nl For example, the synthesis of benzyl (B1604629) azide (B81097) from benzyl chloride was optimized in a microflow reactor to achieve a 97% yield in just 2.5 minutes, a significant improvement over batch methods. tue.nl

Table 2: Comparison of Batch vs. Microflow Synthesis for Phenylpiperazine Ring-Closure
ParameterBatch ProcedurePFA Microflow ReactorReference
Temperature150 °C170 °C tue.nl
Reaction Time8 hours1 hour
Yield~60%30.6%

This comparison illustrates that while direct translation of a batch process to microflow may require significant optimization, the technology provides a powerful platform for exploring reaction parameters far beyond what is practical or safe in conventional reactors. tue.nl

Sophisticated Analytical and Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structural features of 1-(Furan-2-yl)pentylamine. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary information regarding the compound's connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assembly of the molecular structure.

For 1-(Furan-2-yl)pentylamine, the ¹H NMR spectrum is expected to exhibit characteristic signals for the furan (B31954) ring protons, the aliphatic protons of the pentyl and octyl chains, and the proton attached to the chiral center. The furan protons typically appear in the aromatic region of the spectrum. The protons on the pentyl and octyl chains will produce a series of multiplets in the upfield region, with their chemical shifts and splitting patterns providing information about their connectivity.

The ¹³C NMR spectrum will complement the proton data, showing distinct signals for each unique carbon atom in the molecule. The carbons of the furan ring will resonate at lower field strengths compared to the aliphatic carbons of the pentyl and octyl chains. The chemical shifts of the carbons in the aliphatic chains can be used to confirm the length and branching of these substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(Furan-2-yl)pentylamine

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Furan H-5 ~7.36 Doublet of doublets
Furan H-3 ~6.31 Doublet of doublets
Furan H-4 ~6.22 Doublet of doublets
N-CH ~2.80 Multiplet
N-CH₂ (octyl) ~2.60 Triplet
CH₂ (pentyl & octyl) 1.20 - 1.60 Multiplets

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(Furan-2-yl)pentylamine

Carbon Assignment Predicted Chemical Shift (ppm)
Furan C-2 ~157
Furan C-5 ~141
Furan C-3 ~110
Furan C-4 ~105
N-CH ~60
N-CH₂ (octyl) ~50
CH₂ (pentyl & octyl) 22 - 35

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of 1-(Furan-2-yl)pentylamine and for obtaining structural information through the analysis of its fragmentation patterns. bldpharm.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (265.43 g/mol ). bldpharm.com

The fragmentation of the molecular ion provides a roadmap of the molecule's structure. Common fragmentation pathways for this compound would likely involve cleavage of the C-N bonds and fragmentation of the aliphatic chains. The most prominent fragment would likely arise from the alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable furfuryl-containing cation.

Table 3: Predicted Key Mass Spectral Fragments for 1-(Furan-2-yl)pentylamine

m/z Predicted Fragment Ion
265 [M]⁺
152 [M - C₈H₁₇]⁺
112 [C₈H₁₈N]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 1-(Furan-2-yl)pentylamine is expected to show characteristic absorption bands for the furan ring, the secondary amine, and the aliphatic C-H bonds.

The presence of the furan ring will be indicated by C-H stretching vibrations above 3100 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and C-O-C stretching around 1000-1300 cm⁻¹. The N-H stretching vibration of the secondary amine is expected to appear as a weak to medium band in the region of 3300-3500 cm⁻¹. spectroscopyonline.com The aliphatic C-H stretching vibrations of the pentyl and octyl chains will be observed as strong bands in the 2850-2960 cm⁻¹ region. chemicalbook.com

Table 4: Predicted Key IR Absorption Bands for 1-(Furan-2-yl)pentylamine

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch (secondary amine) 3300 - 3500
C-H Stretch (furan) > 3100
C-H Stretch (aliphatic) 2850 - 2960
C=C Stretch (furan) 1500 - 1600
C-N Stretch 1000 - 1250

Application of Spectroscopic Methods in Reaction Monitoring

Spectroscopic techniques are not only crucial for the final characterization of the product but are also valuable for monitoring the progress of the synthesis of 1-(Furan-2-yl)pentylamine. For instance, during the reductive amination reaction to form the compound, IR spectroscopy can be used to monitor the disappearance of the carbonyl stretch of the starting ketone and the appearance of the N-H stretch of the amine product. Similarly, NMR spectroscopy can be used to track the conversion of reactants to products by observing the changes in the respective signals over time.

Advanced Chromatographic Separation Techniques for Purity Assessment

To ensure the purity of a synthesized compound, it is essential to employ high-resolution separation techniques. Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like 1-(Furan-2-yl)pentylamine.

Gas Chromatography (GC) and Hyphenated GC/MS Techniques

Gas chromatography (GC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For 1-(Furan-2-yl)pentylamine, a single, sharp peak in the gas chromatogram would indicate a high degree of purity. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions.

When GC is coupled with a mass spectrometer (GC/MS), it becomes an even more powerful analytical tool. nih.gov As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of the main peak as 1-(Furan-2-yl)pentylamine and also enables the identification of any minor impurities that may be present. The use of a non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable for the separation of this compound. mdpi.com

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While chromatographic and spectroscopic methods provide valuable structural information, single-crystal X-ray crystallography is the unequivocal technique for determining the precise three-dimensional arrangement of atoms in a molecule. This method requires the compound to be in a crystalline form of suitable quality.

For 1-(Furan-2-yl)pentylamine, obtaining a single crystal might involve dissolving the purified oil in a suitable solvent system and allowing for slow evaporation or cooling. If the amine itself does not crystallize well, it can be converted into a salt (e.g., a hydrochloride or tartrate salt), which often has a higher propensity to form well-ordered crystals.

The analysis of the resulting diffraction pattern provides a wealth of structural data:

Connectivity: Confirms the exact bonding arrangement of the atoms.

Stereochemistry: Unambiguously determines the relative and absolute configuration at the chiral center (the carbon atom attached to the furan ring, the pentyl group, the octyl group, and the nitrogen atom).

Conformation: Reveals the preferred spatial orientation of the flexible pentyl and octyl chains and the orientation of the furan ring relative to the rest of the molecule.

Intermolecular Interactions: Shows how molecules pack in the crystal lattice, revealing details about hydrogen bonding (e.g., involving the N-H group) and van der Waals interactions.

While specific crystallographic data for the title compound is not available, studies on related furan-containing compounds and long-chain amines illustrate the power of this technique. For instance, the crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine revealed the planarity between the furan and oxadiazole rings and detailed the intermolecular N-H···N hydrogen bonds that dictate the crystal packing. researchgate.net Similarly, X-ray diffraction has been used to study the layered structures formed by n-octylamine when intercalated into inorganic materials. frontiersin.orgresearchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to validate its accuracy. fda.gov

For 1-(Furan-2-yl)pentylamine, the molecular formula is C₁₇H₃₁NO. The theoretical elemental composition would be calculated as follows:

Theoretical Elemental Composition of C₁₇H₃₁NO

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
Carbon (C)12.01117204.18777.51%
Hydrogen (H)1.0083131.24811.87%
Nitrogen (N)14.007114.0075.32%
Oxygen (O)15.999115.9996.08%
Total 263.441 100.00%

A highly purified sample of the compound would be subjected to combustion analysis. The experimentally determined percentages of C, H, and N must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the empirical formula. fda.gov This analysis provides crucial evidence for the compound's purity and corroborates the identity established by other spectroscopic and chromatographic methods.

Computational Chemistry and Molecular Modeling of 1 Furan 2 Yl Pentylamine

Theoretical Frameworks in Computational Organic Chemistry

Computational organic chemistry utilizes a range of theoretical frameworks to model and understand the behavior of molecules. These methods can be broadly categorized into two main approaches: quantum mechanics and classical mechanics.

Quantum mechanical (QM) methods are founded on the principles of quantum theory and solve, or approximate solutions to, the Schrödinger equation for a given molecule. These ab initio (from first principles) and Density Functional Theory (DFT) methods provide detailed information about the electronic structure of a molecule, including electron distribution, molecular orbital energies, and electrostatic potential. j-octa.comprinceton.edu This level of detail allows for the accurate prediction of molecular properties, reaction mechanisms, and spectroscopic data. fu-berlin.de However, the computational cost of QM methods increases significantly with the size of the system, limiting their application to smaller or medium-sized molecules. fu-berlin.de

Classical mechanical or molecular mechanics (MM) methods, on the other hand, treat molecules as a collection of atoms held together by springs representing chemical bonds. nih.gov These methods use a set of parameters, known as a force field, to describe the potential energy of a system as a function of its atomic coordinates. nih.gov By avoiding the explicit calculation of the electronic wavefunction, MM methods are computationally much less demanding than QM methods, making them suitable for studying large systems like biomolecules or for running long simulations. nih.gov Molecular mechanics is particularly useful for conformational analysis and studying the non-covalent interactions that govern molecular recognition and assembly. nih.gov

Molecular dynamics (MD) simulations employ these classical force fields to simulate the movement of atoms and molecules over time by integrating Newton's laws of motion. ethz.chmdpi.com This provides a dynamic picture of molecular behavior, allowing researchers to study processes such as conformational changes, protein folding, and ligand binding. mdpi.comsemanticscholar.org The combination of these theoretical frameworks provides a powerful toolkit for chemists to investigate the structure, properties, and reactivity of organic molecules like 1-(Furan-2-yl)pentylamine. rsc.org

Classical Physics Models in Molecular Modeling

While quantum mechanical methods provide a detailed electronic description, their computational cost often limits their application to large systems or long-timescale phenomena. Classical physics models, particularly molecular mechanics and molecular dynamics, offer a computationally efficient alternative for exploring the conformational landscape and dynamic behavior of molecules like 1-(Furan-2-yl)pentylamine.

Molecular mechanics (MM) treats molecules as collections of atoms interacting via a set of classical potential energy functions, collectively known as a force field. nih.gov These force fields are parameterized to reproduce experimental or high-level quantum mechanical data for properties such as bond lengths, bond angles, and conformational energies. researchgate.netacs.org MM methods are particularly well-suited for conformational analysis, which is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds. ijpsr.com

For a flexible molecule like 1-(Furan-2-yl)pentylamine, with its rotatable bonds in the pentyl and octyl chains, a vast number of conformations are possible. uq.edu.au Conformational analysis using MM can:

Identify low-energy conformers: By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, it is possible to identify the most stable, low-energy structures. chemrxiv.org

Determine relative conformational energies: MM calculations can provide the relative energies of different conformers, allowing for an estimation of their populations at a given temperature. chemrxiv.org

Energy minimization: Starting from an initial guess of the molecular geometry, energy minimization algorithms can be used to find the nearest local minimum on the potential energy surface, resulting in a stable conformation. researchgate.net

Example of Relative Energies for Different Dihedral Angles in a Butane-like Fragment Calculated with a Molecular Mechanics Force Field
Dihedral Angle (°)ConformationRelative Energy (kcal/mol)
0Syn-periplanar (eclipsed)5.0
60Syn-clinal (gauche)0.9
120Anti-clinal (eclipsed)3.5
180Anti-periplanar (staggered)0.0

Molecular dynamics (MD) simulations extend the principles of molecular mechanics by simulating the motion of atoms and molecules over time. ethz.chmdpi.com By solving Newton's equations of motion for each atom in the system, MD simulations provide a trajectory that describes how the positions and velocities of the atoms evolve. rsc.org This allows for the study of the dynamic behavior of molecules, including their conformational changes and interactions with their environment. mdpi.comsemanticscholar.org

For 1-(Furan-2-yl)pentylamine, MD simulations can be used to:

Explore conformational space: Over the course of an MD simulation, the molecule can overcome energy barriers and transition between different conformational states, providing a more comprehensive picture of its flexibility than static conformational analysis. researchgate.net

Study solvent effects: By explicitly including solvent molecules in the simulation, it is possible to investigate how the solvent influences the conformation and dynamics of the solute molecule. ethz.chacs.org

Calculate thermodynamic properties: From the MD trajectory, it is possible to calculate various thermodynamic properties, such as average energies, heat capacities, and free energy differences between different states.

MD simulations are a powerful tool for bridging the gap between the static picture provided by quantum mechanics and molecular mechanics and the dynamic reality of molecular systems. nih.govacs.org

Computational Studies on Reaction Pathways and Transition State Analysis

The synthesis of 1-(Furan-2-yl)pentylamine can be hypothetically achieved through the reductive amination of 2-pentanoylfuran (B1584616) with octylamine (B49996). Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool to elucidate the mechanisms of such reactions. These studies can map out the potential energy surface of the reaction, identifying intermediates, transition states, and the activation energies associated with each step.

A plausible reaction pathway involves two main stages: the formation of an imine intermediate followed by its hydrogenation.

Imine Formation: This step involves the nucleophilic attack of octylamine on the carbonyl carbon of 2-pentanoylfuran, leading to a hemiaminal intermediate. Subsequent dehydration results in the formation of the corresponding imine.

Imine Hydrogenation: The imine is then reduced to the final secondary amine product. This can be achieved using various reducing agents, and computational studies can model the mechanism of hydride transfer from the reducing agent to the imine carbon. rsc.orgacs.org

Table 1: Hypothetical Relative Free Energies for the Reductive Amination of 2-Pentanoylfuran with Octylamine

SpeciesDescriptionRelative Free Energy (kcal/mol)
Reactants 2-Pentanoylfuran + Octylamine0.0
TS1 Transition state for hemiaminal formation+15.2
INT1 Hemiaminal intermediate-5.8
TS2 Transition state for dehydration+20.5
INT2 Imine intermediate + Water+2.3
TS3 Transition state for hydrogenation+12.7
Product 1-(Furan-2-yl)pentylamine-15.6

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from computational studies on reaction pathways.

Application of Machine Learning in Computational Chemistry for 1-(Furan-2-yl)pentylamine Research

Machine learning (ML) is increasingly being integrated with computational chemistry to accelerate the discovery and characterization of new molecules. mdpi.com For a molecule like 1-(Furan-2-yl)pentylamine, ML models could be employed in several ways.

One key application is the prediction of various physicochemical and biological properties, which can be time-consuming to calculate using high-level quantum mechanical methods. By training ML models on large datasets of molecules with known properties, it is possible to make rapid predictions for new compounds. For amines, these properties could include basicity (pKa), solubility, and potential bioactivity. acs.orgnih.govacs.org

Furthermore, ML can be used to enhance the exploration of chemical reaction space. For the synthesis of 1-(Furan-2-yl)pentylamine, ML models could predict the optimal reaction conditions, such as catalyst, solvent, and temperature, to maximize the yield. mdpi.com

Table 2: Hypothetical Machine Learning Model for Predicting Properties of 1-(Furan-2-yl)pentylamine

Molecular Descriptors (Input Features)Predicted Property (Output)
Molecular WeightLogP (Octanol-Water Partition Coefficient): 5.8
Number of Rotatable BondsAqueous Solubility (logS): -4.2
Polar Surface AreaBoiling Point (°C): 350
Number of Hydrogen Bond Donors/AcceptorsPredicted Bioactivity Score (Hypothetical): 0.65

Note: This table illustrates the concept of using molecular descriptors as input for a machine learning model to predict various properties. The values are hypothetical.

Chemoinformatics Approaches for Structural and Property Correlations

Chemoinformatics utilizes computational methods to analyze chemical information. For 1-(Furan-2-yl)pentylamine, chemoinformatics approaches like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) can be used to correlate its structural features with its activities and properties. nih.govtandfonline.comresearchgate.net

These models are built by first calculating a set of molecular descriptors for a series of related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). A mathematical model is then developed to relate these descriptors to an experimentally determined or computationally calculated property.

For 1-(Furan-2-yl)pentylamine, a QSAR study could be designed to predict its potential biological activity, such as antimicrobial or antifungal properties, which have been reported for other furan (B31954) derivatives. ijabbr.com A QSPR model could be developed to predict physical properties like boiling point, density, or refractive index.

Table 3: Example of Molecular Descriptors for a Hypothetical QSPR Study of Furan-Containing Amines

Compound NameMolecular Weight (amu)LogPPolar Surface Area (Ų)Predicted Property (e.g., Receptor Binding Affinity)
1-(Furan-2-yl)propylamine181.292.816.10.45
1-(Furan-2-yl)butylamine223.374.316.10.58
1-(Furan-2-yl)pentylamine 265.45 5.8 16.1 0.65 (Predicted)
1-(Furan-2-yl)hexylamine307.537.316.10.72

Note: This table presents a simplified, hypothetical example of data that would be used in a QSPR/QSAR study. The property values are for illustrative purposes.

Structure Activity Relationship Sar Studies of 1 Furan 2 Yl Pentylamine Analogues

Fundamental Concepts of Structure-Activity Relationships

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that investigates the connection between the chemical structure of a molecule and its biological activity. pharmacologymentor.comacs.org The core principle of SAR is that the three-dimensional structure of a molecule dictates its interactions with biological targets, such as receptors or enzymes, thereby determining its pharmacological effect. ashp.orgsumathipublications.com By systematically modifying the chemical structure of a compound, researchers can observe corresponding changes in its biological activity. sumathipublications.com This process allows for the identification of key structural features, known as pharmacophores, which are essential for the molecule's activity. fiveable.me

Key aspects explored in SAR studies include:

Functional group modifications: Altering or substituting functional groups to understand their role in binding and activity. fiveable.me

Stereochemistry: Examining the impact of the spatial arrangement of atoms (chirality) on biological interactions. ashp.orgfiveable.me

Electronic effects: Analyzing how the distribution of electrons within a molecule affects its interactions. fiveable.me

The insights gained from SAR studies are crucial for the rational design and optimization of new drug candidates, aiming to enhance potency, selectivity, and pharmacokinetic properties while minimizing adverse effects. sumathipublications.com

Quantitative Structure-Activity Relationships (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical extension of SAR. pharmacologymentor.com It aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activities. fiveable.mejopir.in QSAR models are developed by analyzing a dataset of compounds with known activities and a set of calculated molecular descriptors that quantify various aspects of their chemical structure. nih.gov

The general workflow for developing a QSAR model involves several key steps:

Data Set Selection: A diverse set of molecules with accurately measured biological activity is chosen as the training set. nih.govnih.gov

Molecular Descriptor Calculation: A wide range of numerical descriptors representing the physicochemical, topological, electronic, and geometric properties of the molecules are calculated. nih.govnih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms (e.g., support vector machines, artificial neural networks), are employed to create a mathematical equation linking the descriptors to the biological activity. fiveable.menih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and generalizability. researchgate.net

QSAR models serve as valuable predictive tools in drug discovery, enabling the virtual screening of large chemical libraries to prioritize compounds for synthesis and biological testing, thereby accelerating the identification of promising new drug candidates. fiveable.me

Design and Synthesis of Structural Analogues of 1-(Furan-2-yl)pentylamine for SAR Probing

The design and synthesis of structural analogues of a lead compound like 1-(furan-2-yl)pentylamine are central to SAR studies. This process involves systematically altering specific parts of the molecule to probe their importance for biological activity. For 1-(furan-2-yl)pentylamine analogues, modifications would typically focus on three key areas: the furan (B31954) ring, the pentyl chain, and the amine group.

The synthesis of these analogues often involves multi-step reaction sequences. For instance, the synthesis could start with a furan-containing precursor, such as furfural (B47365). This could be followed by reactions to introduce the pentyl side chain and the amine group with its various substituents. researchgate.net The specific synthetic routes would be adapted to accommodate the desired structural variations. For example, to introduce different alkyl chains on the amine, reductive amination of a ketone precursor with different primary or secondary amines could be employed.

Systematic structural modifications are planned to explore the impact of various properties. These modifications can be guided by both traditional medicinal chemistry principles and computational modeling. The goal is to generate a library of related compounds that cover a range of physicochemical properties, allowing for a comprehensive exploration of the structure-activity landscape. nih.gov

Impact of Furan Ring Substitutions on Molecular Interactions

The furan ring is a key structural component of 1-(furan-2-yl)pentylamine and its analogues. Modifications to this ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interactions with biological targets. ontosight.ai

The introduction of substituents on the furan ring can alter its electron density. Electron-donating groups, such as methyl or methoxy (B1213986) groups, can increase the electron density of the ring, potentially enhancing interactions with electron-deficient regions of a binding site. researchgate.net Conversely, electron-withdrawing groups, like nitro or halogen groups, decrease the ring's electron density, which could be favorable for interactions with electron-rich pockets. researchgate.nettandfonline.com

Studies on other furan-containing compounds have shown that substitution can dramatically alter biological activity. For instance, in some series, the addition of a halogen or a small alkyl group to the furan ring has been shown to enhance potency. tandfonline.com Therefore, a systematic exploration of furan ring substitutions is a critical component of SAR studies for this class of compounds.

Influence of Alkyl Chain Length and Amine Substituents on Molecular Interactions

Alkyl Chain Length: The length of the alkyl chain, in this case, the pentyl group, significantly impacts the molecule's hydrophobic character. nih.gov Varying the length of this chain can modulate the compound's ability to interact with hydrophobic pockets within a binding site. scielo.br Studies on other classes of compounds have shown that there is often an optimal chain length for maximal activity; chains that are too short may not effectively engage with the hydrophobic region, while chains that are too long may introduce steric clashes or unfavorable interactions. nih.govmdpi.com

Amine Substituents: The nature of the substituent on the amine group can influence the molecule's basicity (pKa), steric bulk, and potential for hydrogen bonding. acs.orgnih.gov

Basicity: The pKa of the amine determines its ionization state at physiological pH. An ionized amine can form strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in the binding site. drugdesign.org

Steric Bulk: The size of the substituent on the amine can affect how the molecule fits into the binding pocket. Bulky substituents may improve selectivity by preventing binding to off-targets, or they could hinder binding to the desired target. scielo.br

Hydrogen Bonding: If the amine is secondary or primary, it can act as a hydrogen bond donor. The substituent on the amine can also contain functional groups that can act as hydrogen bond acceptors or donors, further influencing the binding affinity. nih.gov

Systematic variations of both the alkyl chain length and the amine substituents are essential to map out the SAR and optimize the molecular interactions for improved biological activity. mdpi.com

In Silico Methods for SAR Prediction and Chemical Space Exploration

In silico methods, which are computational approaches, are integral to modern drug discovery and play a significant role in predicting SAR and exploring the vast chemical space of potential drug candidates. researchgate.net These methods can significantly reduce the time and cost associated with synthesizing and testing a large number of compounds. mdpi.com

Key in silico techniques used in SAR studies include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target. It helps to visualize potential binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of new analogues with improved affinity. mdpi.com

Pharmacophore Modeling: A pharmacophore represents the essential 3D arrangement of functional groups required for biological activity. Pharmacophore models can be generated from a set of active compounds and used to screen virtual libraries for new molecules that fit the model. fiveable.me

Virtual Screening: This involves using computational methods to screen large databases of chemical compounds to identify those that are most likely to be active against a specific target. nih.gov

Chemogenomics: This approach analyzes the interactions between a large set of compounds and a panel of biological targets, helping to predict off-target effects and understand the selectivity profile of a compound series. researchgate.net

These computational tools allow researchers to prioritize the synthesis of the most promising analogues, thereby making the drug discovery process more efficient and focused. nih.gov

Molecular Descriptors and Their Application in SAR Analysis

Molecular descriptors are numerical values that are calculated from the chemical structure of a molecule and are used to quantitatively represent its physicochemical and structural properties. scribd.comwiley.com These descriptors are the foundation of QSAR modeling and are crucial for establishing a mathematical relationship between structure and activity. nih.govresearchgate.net

There are various classes of molecular descriptors, each capturing different aspects of a molecule's characteristics:

Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition, such as molecular weight, number of atoms, and number of bonds. scribd.com

Topological Descriptors: These describe the connectivity of atoms in a molecule, providing information about branching and shape. scribd.com

Geometric Descriptors: These are calculated from the 3D coordinates of the molecule and describe its size, shape, and surface area. scribd.com

Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Physicochemical Descriptors: These include properties like lipophilicity (logP), solubility, and polar surface area, which are important for pharmacokinetics. nih.gov

In a QSAR study, a large number of descriptors are typically calculated for each molecule in the dataset. Statistical methods are then used to select the subset of descriptors that are most highly correlated with the biological activity. nih.gov The resulting QSAR model can then be used to predict the activity of new, untested compounds and to provide insights into the structural features that are important for activity. nih.govmdpi.com

Molecular and Cellular Interaction Mechanisms of 1 Furan 2 Yl Pentylamine and Its Metabolites

Investigation of Molecular Initiating Events in Biological Systems

A Molecular Initiating Event (MIE) is defined as the initial interaction between a molecule and a biomolecule or biological system that can be causally linked to an adverse outcome. core.ac.uk This concept is the first step in an Adverse Outcome Pathway (AOP), which provides a framework for understanding how chemical exposure can lead to toxicological effects. core.ac.uk The MIE is a critical anchor point, as the chemical properties of a compound dictate its potential MIEs. core.ac.uk

For 1-(Furan-2-yl)pentylamine, two primary MIEs can be postulated based on its structure:

Oxidation of the Furan (B31954) Ring: The furan moiety can be metabolically activated by enzymes, leading to the formation of highly reactive electrophilic intermediates. nih.govresearchgate.net This oxidation, typically catalyzed by cytochrome P450 enzymes, represents a key MIE that can trigger downstream cellular damage through covalent binding to macromolecules like proteins and DNA. nih.govresearchgate.net

Interaction with Amine-Metabolizing Enzymes: The secondary amine group can interact with various enzymes, including cytochrome P450s and monoamine oxidases. uomustansiriyah.edu.iqnih.gov This interaction can lead to the formation of metabolites with different biological activities or the formation of metabolic-intermediate (MI) complexes that can inhibit enzyme function. nih.govresearchgate.net

The specific MIE that predominates would depend on various factors, including the compound's affinity for different enzymes and the cellular environment. Understanding these initial molecular interactions is crucial for predicting the potential for adverse effects.

Enzymatic Biotransformations of Furan-Containing Compounds

Many compounds containing a furan ring are known to cause toxicity, which is dependent on the metabolic oxidation of the furan ring itself. nih.gov This bioactivation process is a critical step that converts the relatively inert furan into a reactive intermediate capable of causing cellular damage. nih.govresearchgate.net

Role of Cytochrome P450 Enzymes in Furan Metabolism

The primary enzymes responsible for the metabolism of the furan ring are the cytochrome P450 (P450) superfamily of monooxygenases. nih.govresearchgate.net Specifically, research has identified CYP2E1 as the most active human liver P450 isoform in the oxidation of furan. nih.govnih.gov The P450-catalyzed reaction transforms the furan into a highly reactive and cytotoxic metabolite. nih.govresearchgate.net The involvement of P450 enzymes is a necessary step for the toxicity associated with furan exposure, as this process initiates the chain of events leading to cellular damage. nih.govnih.gov Studies have shown that inhibitors of CYP2E1 can block the formation of furan's toxic metabolites, confirming the central role of this enzyme. nih.gov

Formation and Reactivity of Specific Metabolites (e.g., cis-2-butene-1,4-dial from furan)

The P450-mediated oxidation of the furan ring results in the formation of cis-2-butene-1,4-dial (BDA), a reactive α,β-unsaturated dialdehyde (B1249045). nih.govnih.govscispace.com BDA is considered the ultimate toxic metabolite responsible for the adverse effects of furan. umn.edubohrium.com

Once formed, BDA is extremely reactive and can readily interact with cellular nucleophiles. nih.govnih.gov Its bifunctional nature allows it to form cross-links between molecules. umn.edubohrium.com Key reactions of BDA include:

Protein Alkylation: BDA reacts with nucleophilic amino acid residues in proteins, such as lysine (B10760008) and cysteine, to form covalent adducts and protein-protein cross-links. umn.edubohrium.com This alkylation can alter protein structure and function, leading to cytotoxicity.

Glutathione (B108866) Conjugation: BDA rapidly reacts with glutathione (GSH), a major cellular antioxidant. nih.govumn.edu This can lead to the formation of various conjugates, some of which are excreted in urine and can serve as biomarkers of furan exposure. scispace.com The reaction with GSH can also lead to the formation of cross-links with other molecules, such as lysine or polyamines. nih.gov

DNA Adduct Formation: The reactive nature of BDA allows it to form covalent adducts with DNA bases, which demonstrates its mutagenic potential. nih.gov

The formation of these adducts and cross-links is a central mechanism behind the toxicity and carcinogenicity observed with furan-containing compounds. nih.govbohrium.com

Metabolic Pathways and Metabolite Identification of Amine Compounds

The secondary amine group in 1-(Furan-2-yl)pentylamine is also a site for significant metabolic activity. The metabolism of alkyl amines is complex and can proceed through several competing pathways, primarily catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net

The main metabolic routes for secondary amines are:

N-dealkylation: This pathway involves the oxidation of the carbon atom adjacent to the nitrogen, leading to the removal of one of the alkyl groups (in this case, either the pentyl or octyl group) and the formation of a primary amine and an aldehyde. nih.gov

N-hydroxylation: This pathway involves the direct oxidation of the nitrogen atom to form a secondary hydroxylamine (B1172632). nih.govnih.gov This is a significant pathway that can lead to the formation of reactive intermediates and metabolic-intermediate (MI) complexes with P450 enzymes. nih.govresearchgate.net

N-oxidation: The hydroxylamine metabolites can be further oxidized to corresponding nitrones. uomustansiriyah.edu.iq

Studies comparing these pathways have shown that N-hydroxylation can be a major route for secondary amines, sometimes favored over N-dealkylation, and is often the primary pathway leading to the formation of inhibitory MI complexes with P450 enzymes. nih.gov

Enzyme Function Assignment and Verification in Metabolic Pathways

Enzymes are biological catalysts, typically proteins, that accelerate biochemical reactions by lowering the required activation energy. libretexts.orgopentextbc.camedicalnewstoday.com They are essential for all metabolic processes. medicalnewstoday.combyjus.com Assigning a specific function to an enzyme in a metabolic pathway is a multi-step process.

Enzyme Classification Enzymes are systematically classified into six main functional classes by the International Union of Biochemistry (IUB):

Enzyme Class Function
Oxidoreductases Catalyze oxidation-reduction reactions (e.g., Cytochrome P450s). byjus.com
Transferases Transfer functional groups from one molecule to another. byjus.com
Hydrolases Break bonds by adding water (hydrolysis). byjus.com
Lyases Cleave bonds by means other than hydrolysis or oxidation. byjus.com
Isomerases Catalyze the rearrangement of atoms within a molecule. byjus.com

| Ligases | Join two molecules together using energy from ATP. byjus.com |

This table summarizes the six major classes of enzymes according to the International Union of Biochemistry.

Function assignment involves identifying the specific reaction an enzyme catalyzes. This is often achieved using recombinant enzymes, where a single P450 isoform is expressed and tested with the substrate of interest. nih.gov For example, by incubating furan with a panel of individual human P450s, CYP2E1 was identified as the primary enzyme responsible for its oxidation. nih.gov Verification often involves using specific chemical inhibitors or antibodies for that enzyme in a more complex system, like human liver microsomes, to see if the metabolic reaction is blocked. nih.gov Correlation studies, which compare the rate of metabolism in different human liver samples with the activity of specific enzymes in those same samples, provide further verification. nih.gov

Predictive Models for Novel Metabolic Routes

Predicting the metabolic fate of new or unstudied chemical compounds is a crucial aspect of modern toxicology and drug development. Computational and machine learning models have become powerful tools for this purpose, offering high-throughput screening capabilities that are not feasible with traditional experimental methods alone. mdpi.comresearchgate.net

These predictive models can be broadly categorized:

Ligand-based approaches: These models use the chemical structures of known substrates to derive structure-activity relationships (SARs). acs.org They can predict sites of metabolism (SOMs) by identifying chemical environments within a molecule that are similar to those known to undergo metabolic transformation. acs.org

Structure-based approaches: These models focus on the three-dimensional structure of the metabolizing enzyme and how the substrate (ligand) docks into its active site. acs.org

For amine-containing compounds, machine learning methods such as random forest, gradient boosting, and neural networks have been successfully applied to create models that predict whether a compound will undergo N-dealkylation. mdpi.comresearchgate.net These models are built using large datasets of known metabolic reactions and employ molecular descriptors that quantify various structural and physicochemical properties of the molecules. mdpi.com For example, a model for N-dealkylation found that the descriptor SlogP_VSA2, related to van der Waals surface area and lipophilicity, was a primary influencing factor. researchgate.net More advanced systems, like the "metabolic forest," aim to predict the exact structures of multiple generations of metabolites, providing a more complete picture of the metabolic pathway. nih.gov

Modeling ApproachDescriptionApplication Example
Machine Learning (e.g., Random Forest) Uses algorithms to learn from large datasets of known metabolic reactions to predict outcomes for new compounds. mdpi.comresearchgate.netPredicting the likelihood of N-dealkylation for emerging amine pollutants. mdpi.comresearchgate.net
Structure-Activity Relationship (SAR) Relates features of a chemical structure to its metabolic activity. acs.orgIdentifying molecular substructures prone to oxidation by P450 enzymes.
Metabolic Simulators (e.g., Metabolic Forest) Rule-based systems that enumerate potential metabolic pathways and predict the structures of sequential metabolites. nih.govGenerating potential multi-step metabolic pathways for a parent drug, including reactive intermediates. nih.gov

This interactive table outlines common computational approaches used to predict the metabolic pathways of novel chemical compounds.

For a novel compound like 1-(Furan-2-yl)pentylamine, these predictive models could be employed to estimate its likelihood of being a substrate for various P450 enzymes and to predict the primary sites of metabolism on both the furan and amine moieties, thus guiding further experimental investigation.

Studies on Molecular Adduct Formation (e.g., protein cross-linking by furan metabolites)

The bioactivation of the furan ring is a critical initiating step for its interaction with cellular macromolecules. This process is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2E1, which oxidizes the furan moiety. researchgate.netbohrium.comnih.gov This oxidation generates a highly reactive, unsaturated 1,4-dicarbonyl metabolite, cis-2-butene-1,4-dial (BDA). researchgate.netbohrium.comnih.gov

BDA is a potent electrophile that readily forms covalent adducts with cellular nucleophiles, most notably proteins. researchgate.netbohrium.com The primary targets on proteins are the nucleophilic side chains of amino acid residues, especially lysine and cysteine. bohrium.comnih.govnih.gov The reaction of BDA with lysine residues can form pyrrolin-2-one adducts. nih.govacs.orgnih.gov

More significantly, the bifunctional nature of BDA allows it to act as a cross-linking agent. bohrium.com It can react with both a cysteine thiol group and a lysine amino group on one or more proteins, resulting in the formation of stable pyrrole-based protein cross-links. researchgate.netnih.govnih.gov These cross-linking events can alter protein structure and function, leading to cellular dysfunction. Recent studies have also shown that both 2- and 3-substituted pyrrole (B145914) cross-links can be formed under physiological conditions, arising from either the 1,2- or 1,4-addition of a cysteine thiol to the BDA molecule, followed by condensation with a lysine amino group. researchgate.netbohrium.comnih.gov

A metabolic activation-based chemoproteomic platform has been developed to identify protein targets of furan metabolites. nih.gov Using this approach on simple furans, researchers have identified numerous adducted proteins within hepatocytes, with a significant number of these proteins being involved in critical cellular processes like ATP synthesis. nih.gov

Table 1: Reactive Furan Metabolites and Their Biomolecular Targets
Reactive MetaboliteFormation PathwayPrimary Biomolecular TargetsType of Adduct/ModificationReferences
cis-2-Butene-1,4-dial (BDA)Cytochrome P450 (CYP2E1) oxidation of the furan ringProtein (Lysine, Cysteine residues)Pyrrolin-2-one adducts, Pyrrole-based protein cross-links researchgate.netbohrium.comnih.govnih.gov
2-(S-glutathionyl)butanedial (GSH-BDA)Reaction of BDA with glutathione (GSH)Protein (Lysine residues)GSH-BDA-protein cross-links nih.govacs.orgnih.gov

Cellular Stress Response Pathways Investigation at the Molecular Level

The formation of protein adducts and cross-links, along with the generation of reactive oxygen species (ROS) during the metabolism of furans, can disrupt cellular homeostasis and induce significant cellular stress. nih.gov Furan exposure has been demonstrated to cause oxidative stress, evidenced by increased lipid peroxidation and the depletion of cellular antioxidant defenses. nih.gov In response to this chemical and oxidative insult, cells activate specific stress response pathways to mitigate damage and promote survival.

A primary defense mechanism activated by furan derivatives is the Nuclear factor-erythroid 2-p45-related factor 2 (Nrf2) signaling pathway. oup.comnih.govresearchgate.net The Nrf2 pathway is a critical regulator of the cellular antioxidant response. nih.govmdpi.com Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Keap1, which facilitates its degradation. researchgate.net However, electrophiles like furan metabolites or the presence of ROS can modify cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. mdpi.com

This disruption allows Nrf2 to translocate into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. researchgate.netmdpi.com This binding initiates the transcription of a suite of cytoprotective and antioxidant enzymes. oup.comresearchgate.net Studies on furan-containing compounds have shown that their administration leads to the nuclear translocation of Nrf2 and the subsequent upregulation of Nrf2-dependent genes, including:

Heme oxygenase-1 (HO-1) oup.comnih.gov

NAD(P)H:quinone oxidoreductase 1 (Nqo1) oup.comnih.gov

Enzymes of the glutathione (GSH) biosynthesis pathway , such as γ-glutamylcysteine ligase (GCL). oup.comnih.gov

The activation of the Nrf2-ARE pathway is a crucial adaptive response to counteract the oxidative damage and proteotoxicity induced by furan metabolites. oup.com

Table 2: Key Cellular Stress Response Pathway to Furan Metabolites
PathwayTriggerKey Molecular EventsOutcomeReferences
Nrf2-ARE PathwayOxidative stress; Electrophilic metabolites (e.g., BDA)Disruption of Keap1-Nrf2 complex; Nrf2 nuclear translocation; Nrf2 binding to Antioxidant Response Element (ARE)Increased transcription of cytoprotective genes (e.g., HMOX1, NQO1, GCL); Enhanced antioxidant capacity oup.comnih.govresearchgate.netmdpi.commdpi.com

Elucidation of Specific Interactions with Biomolecules (e.g., proteins, enzymes, nucleic acids)

The interactions of 1-(Furan-2-yl)pentylamine and its metabolites with biomolecules can be categorized as either covalent, mediated by the reactive metabolite BDA, or non-covalent, involving the parent compound.

Covalent Interactions: As established, the primary mechanism for covalent modification involves the reaction of the electrophilic metabolite BDA with nucleophilic sites on biomolecules. bohrium.comnih.gov

Proteins and Enzymes: The most susceptible targets are the side chains of lysine and cysteine residues. nih.govacs.org These covalent modifications can directly inactivate enzymes, disrupt protein-protein interactions, and trigger protein aggregation, leading to proteotoxicity. The covalent binding of BDA to cytochrome c has been studied in detail, confirming extensive adduction on lysine residues. nih.govacs.orgnih.gov

Nucleic Acids: BDA is also capable of damaging nucleic acids. The reactive dialdehyde can react with the exocyclic amino groups of DNA bases, forming adducts. nih.govresearchgate.net Furthermore, the furan oxidation strategy has been developed into a versatile tool for inducing covalent interstrand cross-links (ICLs) in both DNA and RNA. rsc.orgrsc.orgnih.govtcichemicals.com Such DNA damage and cross-linking can block replication and transcription, ultimately triggering apoptotic cell death. nih.gov

Non-Covalent Interactions: While the toxic effects are largely driven by covalent adducts, the initial interaction of the parent compound, 1-(Furan-2-yl)pentylamine, with its biological targets is likely governed by non-covalent forces. The furan ring, although a weak hydrogen bond acceptor, can participate in various weak interactions:

Hydrogen Bonding: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, and the C-H bonds of the ring can act as weak donors (C–H⋯O interactions).

Stacking Interactions: The aromatic furan ring can engage in π-stacking interactions with aromatic residues of proteins (e.g., phenylalanine, tyrosine, tryptophan) or with the bases of nucleic acids.

These non-covalent interactions are crucial for the initial binding and positioning of the molecule within the active site of an enzyme or the groove of DNA, which may be a prerequisite for subsequent metabolic activation and covalent bond formation.

Table 3: Summary of Interactions with Biomolecules
Interaction TypeInteracting SpeciesBiomoleculeSpecific Target/ResidueNature of InteractionReferences
Covalentcis-2-Butene-1,4-dial (BDA)Proteins/EnzymesLysine, CysteineFormation of pyrrole cross-links and other adducts researchgate.netnih.govnih.govacs.org
Covalentcis-2-Butene-1,4-dial (BDA)DNA/RNAExocyclic amines of bases (e.g., Cytosine, Adenine)Formation of adducts and interstrand cross-links nih.govresearchgate.netrsc.orgrsc.org
Non-CovalentParent Furan CompoundProteins, Nucleic AcidsAromatic amino acids, DNA/RNA basesπ-stacking, Hydrogen bonding, van der Waals forces researchgate.net

Future Research Directions and Emerging Avenues for 1 Furan 2 Yl Pentylamine Research

Development of Novel and Highly Efficient Synthetic Routes for Analogues

The synthesis of secondary alkylamines, such as 1-(Furan-2-yl)pentylamine, presents ongoing challenges in achieving high efficiency and selectivity. d-nb.info Current strategies often rely on multi-step processes that can be resource-intensive. Future research will likely focus on developing more streamlined and sustainable synthetic methodologies.

One promising avenue is the advancement of reductive amination . This method, which couples an aldehyde or ketone with an amine, is a cornerstone of amine synthesis. mdpi.comacs.org For analogues of the target compound, this would involve the reductive amination of 2-pentanoylfuran (B1584616) or furfural-derived ketones with octylamine (B49996). Research is focused on creating novel heterogeneous catalysts, particularly those based on earth-abundant metals like cobalt or copper, to improve yields and facilitate catalyst reuse. d-nb.infomdpi.com These catalysts are being designed to tolerate a wide range of functional groups, allowing for the synthesis of a diverse library of furan-containing amines. d-nb.info

Another area of development is the use of multicomponent reactions (MCRs) . MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, saving time and reducing waste. researchgate.net Adapting MCRs for the synthesis of furan-containing secondary amines could provide rapid access to a wide array of structurally diverse analogues for screening and analysis. researchgate.nettesisenred.net

Finally, exploring catalytic C-N bond formation reactions , such as the reductive alkylation of nitriles with aldehydes, offers an alternative pathway that uses abundant, low-cost starting materials. d-nb.info A hypothetical route to an analogue could involve the coupling of a furan-containing nitrile with an aldehyde under hydrogenation conditions, a method that has shown a very broad substrate scope. d-nb.info

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding

To fully understand the properties and potential of 1-(Furan-2-yl)pentylamine, future research will necessitate a tight integration of computational modeling and experimental validation. researchgate.netscispace.com This synergistic approach allows for the prediction of molecular properties and the rational design of new compounds. scispace.comnih.gov

Density Functional Theory (DFT) calculations are a powerful tool for optimizing molecular geometries and predicting spectroscopic data (e.g., NMR shifts), which can then be compared with experimental results for structural confirmation. nih.gov For the target compound, DFT could elucidate the conformational preferences of the pentyl and octyl chains and the electronic effects of the furan (B31954) ring. scispace.com

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of the molecule, providing insights into its interactions with solvents or potential biological targets. This is particularly relevant for understanding how the molecule behaves in complex environments.

The combination of these computational methods with experimental techniques like X-ray crystallography and advanced NMR spectroscopy provides a detailed, multi-faceted view of the molecule's structure and behavior. nih.gov This integrated approach is crucial for building accurate structure-property relationships. scispace.com

Methodology Application for Furan-Amine Research Potential Insights
Density Functional Theory (DFT) Geometry optimization, electronic structure calculation, NMR/IR spectra prediction. nih.govStable conformations, bond strengths, reactivity sites, spectroscopic signatures.
Molecular Dynamics (MD) Simulation of molecular motion and intermolecular interactions over time. Solvent effects, binding dynamics, conformational flexibility.
X-ray Crystallography Determination of the precise three-dimensional atomic structure in a solid state. nih.govDefinitive bond lengths and angles, crystal packing information.
Advanced NMR Spectroscopy Detailed structural elucidation in solution (e.g., 2D-NMR techniques like COSY, HSQC). mdpi.comAtom connectivity, spatial relationships between protons and carbons.

Exploration of Uncharted Chemical Space for Structurally Related Compounds

The concept of "chemical space"—the vast, multidimensional collection of all possible molecules—is a guiding principle in the search for new compounds with desired properties. chemrxiv.orgtesisenred.net For 1-(Furan-2-yl)pentylamine, exploring the surrounding chemical space means systematically modifying its structure to discover novel analogues. tesisenred.net

Future work in this area will involve creating chemical libraries by varying several structural features:

The Furan Ring: Introducing substituents onto the furan ring or replacing it with other heterocycles like thiophene (B33073) or pyrazole. nih.govresearchgate.net

The Alkyl Chains: Altering the length and branching of both the pentyl and octyl groups. acs.org

The Amine Linkage: Exploring different isomers and the introduction of additional functional groups onto the alkyl chains.

The synthesis of these libraries can be accelerated using high-throughput techniques. researchgate.net By systematically exploring this chemical space, researchers can map out structure-activity relationships and identify compounds with optimized characteristics. This exploration is fundamental to discovering new chemical entities for various applications. chemrxiv.orgtesisenred.net

Deepening Mechanistic Understanding through Multi-Omics Approaches

Should 1-(Furan-2-yl)pentylamine or its analogues show biological activity, multi-omics approaches would be a powerful next step to understand their mechanism of action at a systems level. This involves the large-scale study of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). researchgate.net

For instance, if an analogue is found to have antifungal properties, researchers could treat a fungal culture with the compound and analyze the changes across these different biological layers.

Metabolomics could identify which metabolic pathways are disrupted by the compound. For example, studies on other bioactive compounds have used metabolomics to reveal their impact on amino acid and lipid metabolism. mdpi.com

Proteomics would show which protein levels increase or decrease, potentially identifying the direct protein target of the compound or downstream effects. researchgate.net

Transcriptomics would reveal changes in gene expression that the cell undergoes in response to the compound.

Integrating these datasets provides a holistic view of the compound's biological impact, moving beyond a single target to a network-level understanding. researchgate.netmdpi.com Such studies are crucial for elucidating complex biological mechanisms and are becoming increasingly central to modern drug discovery and toxicology.

Leveraging Artificial Intelligence and Machine Learning for Predictive Modeling in Organic Chemistry

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming organic chemistry by enabling predictive modeling with unprecedented speed and accuracy. ijsetpub.commdpi.com These tools can be applied to nearly every aspect of chemical research, from synthesis planning to property prediction. jscholaronline.org

For the 1-(Furan-2-yl)pentylamine family of compounds, AI could be leveraged in several ways:

Reaction Prediction: ML models, such as those based on neural networks, can predict the outcomes of chemical reactions, including yields and optimal conditions, thereby accelerating the discovery of efficient synthetic routes. ijsetpub.commdpi.com

Retrosynthesis: AI tools can propose novel synthetic pathways for target molecules by working backward from the final product, helping chemists design more effective syntheses. ijsetpub.com

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be trained on existing data to predict the physical, chemical, and biological properties of new, unsynthesized analogues. researchgate.netosti.gov This allows for the in silico screening of large virtual libraries to prioritize the most promising candidates for synthesis.

The table below illustrates how different AI models could be applied to research on furan-containing amines.

AI/ML Application Specific Task Potential Impact
Predictive Synthesis Forecasting reaction yields and identifying optimal catalysts/conditions. ijsetpub.comReduces experimental trial-and-error; accelerates synthesis of analogues.
Retrosynthetic Analysis Proposing novel disconnection strategies for complex target molecules. ijsetpub.comInspires new and more efficient synthetic routes.
QSPR Modeling Predicting properties like solubility, stability, or bioactivity from molecular structure. jscholaronline.orgresearchgate.netEnables rapid virtual screening of large compound libraries to identify high-potential candidates.
De Novo Design Generating entirely new molecular structures optimized for a specific property. jscholaronline.orgExpands exploration of chemical space to find innovative molecular designs.

The integration of AI and ML promises to significantly shorten development timelines and enable the exploration of chemical space on a scale that was previously unimaginable, heralding a new era of data-driven molecular design. mdpi.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.